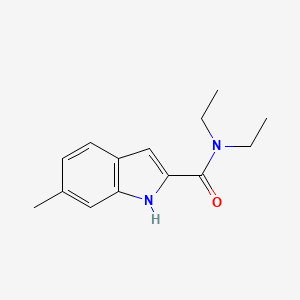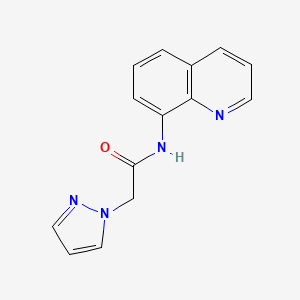
N-cyclopropyl-2-hydroxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-hydroxy-4-methylbenzamide (CHMB) is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the pharmaceutical industry due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-hydroxy-4-methylbenzamide has shown potential applications in the field of scientific research, particularly in the pharmaceutical industry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, N-cyclopropyl-2-hydroxy-4-methylbenzamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide is not fully understood. However, it has been suggested that N-cyclopropyl-2-hydroxy-4-methylbenzamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, the inhibition of COX enzymes by N-cyclopropyl-2-hydroxy-4-methylbenzamide may contribute to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-hydroxy-4-methylbenzamide can reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models. Additionally, N-cyclopropyl-2-hydroxy-4-methylbenzamide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopropyl-2-hydroxy-4-methylbenzamide is its ability to penetrate the blood-brain barrier, which makes it a potential drug candidate for the treatment of neurological disorders. However, one of the limitations of N-cyclopropyl-2-hydroxy-4-methylbenzamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-cyclopropyl-2-hydroxy-4-methylbenzamide. One of the potential areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-cyclopropyl-2-hydroxy-4-methylbenzamide. Additionally, further studies are needed to investigate the mechanism of action of N-cyclopropyl-2-hydroxy-4-methylbenzamide and its potential applications in the treatment of various diseases. Furthermore, the safety and toxicity of N-cyclopropyl-2-hydroxy-4-methylbenzamide need to be evaluated in preclinical and clinical studies before it can be considered for human use.
Conclusion:
In conclusion, N-cyclopropyl-2-hydroxy-4-methylbenzamide (N-cyclopropyl-2-hydroxy-4-methylbenzamide) is a chemical compound with potential applications in the pharmaceutical industry. Its unique chemical structure and properties make it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-hydroxy-4-methylbenzamide involves the reaction between 2-hydroxy-4-methylbenzoic acid and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-cyclopropyl-2-hydroxy-4-methylbenzamide as a white crystalline solid with a melting point of 198-200°C.
Propiedades
IUPAC Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)11(14)12-8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCWZPZSFGIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-hydroxy-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)


